Cas no 1705408-59-8 (3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide)

3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide
- 1705408-59-8
- F6442-3001
- 3-((4-chlorophenyl)sulfonyl)-N-cyclopentylazetidine-1-carboxamide
- AKOS024887646
- 3-(4-chlorophenyl)sulfonyl-N-cyclopentylazetidine-1-carboxamide
-
- インチ: 1S/C15H19ClN2O3S/c16-11-5-7-13(8-6-11)22(20,21)14-9-18(10-14)15(19)17-12-3-1-2-4-12/h5-8,12,14H,1-4,9-10H2,(H,17,19)
- InChIKey: BLVBITSAHYMJCN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)S(C1CN(C(NC2CCCC2)=O)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 342.0804913g/mol
- どういたいしつりょう: 342.0804913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 74.9Ų
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6442-3001-2mg |
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide |
1705408-59-8 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6442-3001-10mg |
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide |
1705408-59-8 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6442-3001-20μmol |
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide |
1705408-59-8 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6442-3001-30mg |
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide |
1705408-59-8 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6442-3001-5μmol |
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide |
1705408-59-8 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6442-3001-4mg |
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide |
1705408-59-8 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6442-3001-10μmol |
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide |
1705408-59-8 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6442-3001-2μmol |
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide |
1705408-59-8 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6442-3001-25mg |
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide |
1705408-59-8 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6442-3001-5mg |
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide |
1705408-59-8 | 5mg |
$103.5 | 2023-09-09 |
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamideに関する追加情報
3-(4-Chlorobenzenesulfonyl)-N-Cyclopentylazetidine-1-Carboxamide: A Comprehensive Overview
3-(4-Chlorobenzenesulfonyl)-N-Cyclopentylazetidine-1-Carboxamide, also known by its CAS number 1705408-59-8, is a complex organic compound with significant applications in various fields, particularly in pharmaceutical research and materials science. This compound has garnered attention due to its unique structural properties and potential for bioactivity. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
The molecular structure of 3-(4-Chlorobenzenesulfonyl)-N-Cyclopentylazetidine-1-Carboxamide consists of a cyclopentyl group attached to an azetidine ring, which is further substituted with a sulfonyl group. The sulfonyl group, derived from 4-chlorobenzene, contributes to the compound's hydrophilic properties, enhancing its solubility and bioavailability. The azetidine ring, a four-membered cyclic amine, plays a crucial role in stabilizing the molecule's conformation and influencing its pharmacokinetic properties.
Recent advancements in computational chemistry have enabled researchers to predict the compound's interactions with various biological targets. For instance, molecular docking studies have revealed potential binding affinities with G-protein coupled receptors (GPCRs) and kinase enzymes, making it a promising candidate for drug development. Additionally, the compound's ability to modulate ion channels has been explored in the context of neurological disorders, such as epilepsy and chronic pain.
In terms of synthesis, 3-(4-Chlorobenzenesulfonyl)-N-Cyclopentylazetidine-1-Carboxamide is typically prepared through a multi-step process involving nucleophilic substitution and amide bond formation. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, reducing production time significantly. This approach aligns with the growing trend toward sustainable and efficient chemical manufacturing practices.
The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in advanced materials, such as organic semiconductors and optoelectronic devices. Research into its photochemical behavior has shown promise for applications in solar energy conversion and light-emitting diodes (LEDs). Furthermore, its thermal stability under high-energy conditions suggests potential uses in aerospace materials.
From an environmental perspective, the ecological impact of 3-(4-Chlorobenzenesulfonyl)-N-Cyclopentylazetidine-1-Carboxamide has been evaluated through biodegradation studies. Results indicate that the compound undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in aquatic ecosystems. This finding is particularly relevant for industries adhering to strict environmental regulations.
In conclusion, 3-(4-Chlorobenzenesulfonyl)-N-Cyclopentylazetidine-1-Carboxamide stands out as a versatile compound with diverse applications across multiple disciplines. Its structural complexity and functional versatility continue to drive innovative research efforts, positioning it as a key player in both academic and industrial settings. As advancements in synthetic methodologies and computational modeling continue to evolve, the potential for this compound to contribute to groundbreaking discoveries remains immense.
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